molecular formula C20H22ClN3O5S2 B10923770 1-[4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

1-[4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B10923770
M. Wt: 484.0 g/mol
InChI Key: QMGQGNWEVAEHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is notable for its incorporation of both piperazine and sulfonyl functional groups, which are commonly found in various pharmaceutical agents due to their versatile biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the piperazine intermediate: This step involves the reaction of 4-chlorophenyl sulfonyl chloride with piperazine under basic conditions to form 4-[(4-chlorophenyl)sulfonyl]piperazine.

    Sulfonylation: The intermediate is then reacted with 4-sulfonyloxyphenyl sulfonyl chloride to introduce the second sulfonyl group.

    Cyclization: The final step involves the cyclization of the intermediate with pyrrolidin-2-one under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-[4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperazine moiety can interact with neurotransmitter receptors, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the sulfonyl and chlorophenyl groups but has a different core structure.

    ®-1-[(4-Chlorophenyl)phenylmethyl]piperazine: Contains the piperazine and chlorophenyl groups but lacks the sulfonyl groups and pyrrolidin-2-one core.

Uniqueness

1-[4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and sulfonyl groups enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H22ClN3O5S2

Molecular Weight

484.0 g/mol

IUPAC Name

1-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C20H22ClN3O5S2/c21-16-3-7-18(8-4-16)30(26,27)22-12-14-23(15-13-22)31(28,29)19-9-5-17(6-10-19)24-11-1-2-20(24)25/h3-10H,1-2,11-15H2

InChI Key

QMGQGNWEVAEHIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.